N-Ethyl-4-fluoro-2-iodobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C8H9FINO2S |
|---|---|
Molecular Weight |
329.13 g/mol |
IUPAC Name |
N-ethyl-4-fluoro-2-iodobenzenesulfonamide |
InChI |
InChI=1S/C8H9FINO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |
InChI Key |
PEBGFKPTABJKMP-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)F)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Fluoro-2-iodobenzene Intermediate
A crucial precursor is the halogenated benzene ring bearing fluorine and iodine substituents. According to a patented industrial-scale method for related compounds (e.g., 2-ethyl-4-fluoro-1-nitrobenzene), the following approach is adapted:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Nitration of 3-fluoroacetophenone | Using fuming nitric acid (mass ratio 5-8:1), temperature controlled | Produces 1-(5-fluoro-2-nitrophenyl)ethanone with high yield and purity |
| 2 | Reduction of nitro ketone to hydroxyethyl nitrobenzene | Sodium borohydride, 15–25 °C, 1–3 h | Quenched with acid, extracted with ethyl acetate |
| 3 | Iodination of hydroxyethyl nitrobenzene | Using triphenylphosphine, imidazole, iodine at -5 to 0 °C or methanesulfonyl chloride method | Produces 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene |
| 4 | Reduction of iodoethyl nitrobenzene to ethyl fluoro iodobenzene | Sodium borohydride, DMF solvent, 25–30 °C, 2–4 h | Quenched with acid, purified by extraction and distillation |
This method achieves over 60% yield and >98% purity and is suitable for industrial scale-up due to mild conditions and safety improvements.
Introduction of Sulfonamide Group
The sulfonamide group is introduced typically by sulfonation of the corresponding amine or via sulfonyl chloride intermediates:
- Starting from 4-fluoro-2-iodoaniline , sulfonation with sulfonyl chlorides (e.g., chlorosulfonic acid derivatives) under controlled temperature (0–10 °C) in inert solvents (e.g., dichloromethane or acetonitrile) yields the corresponding sulfonamide.
- Alternatively, direct reaction of the halogenated benzene sulfonyl chloride with ethylamine produces the N-ethyl sulfonamide.
N-Ethylation of Sulfonamide
- The sulfonamide nitrogen is alkylated by reaction with ethyl halides (e.g., ethyl bromide or ethyl iodide) or via reductive amination methods.
- Typical conditions involve base catalysis (e.g., triethylamine) in polar aprotic solvents at low temperature to avoid side reactions.
- Purification by recrystallization or chromatography ensures high purity.
Reaction Conditions and Optimization
| Parameter | Typical Range | Impact on Yield and Purity |
|---|---|---|
| Temperature (nitration) | 0–10 °C | Controls selectivity, prevents over-nitration |
| Solvent (sulfonation) | Dichloromethane, acetonitrile | Influences reaction rate and product solubility |
| Reducing agent amount | Sodium borohydride, 0.3–2.0 molar ratio | Ensures complete reduction without excess reagent waste |
| Iodination temperature | -5 to 0 °C | Prevents decomposition of sensitive intermediates |
| Reaction time (reduction) | 2–4 hours | Ensures full conversion of intermediates |
Careful control of these parameters is critical to achieving reproducible synthesis with high yield and purity.
Comparative Data Table of Key Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Preparation Notes |
|---|---|---|---|---|
| 4-Fluoro-2-iodobenzene | C6H4FI | ~204.0 | Fluoro, iodo substituents | Prepared via nitration, reduction, iodination sequence |
| 4-Fluoro-2-iodobenzenesulfonyl chloride | C6H3FISO2Cl | ~259.5 | Sulfonyl chloride, fluoro, iodo | Intermediate for sulfonamide formation |
| N-Ethyl-4-fluoro-2-iodobenzene-1-sulfonamide | C8H9FINSO2 | ~283.1 | Sulfonamide, ethyl, fluoro, iodo | Final product via sulfonamide formation and N-ethylation |
Research Findings and Industrial Relevance
- The patented synthetic routes emphasize mild reaction conditions and high product purity , which are essential for pharmaceutical applications.
- The presence of fluorine and iodine atoms enhances the compound's biological activity, making the preparation method critical for medicinal chemistry research.
- Industrial scalability is addressed by avoiding high temperature or pressure and using cost-effective raw materials such as 3-fluoroacetophenone.
- The sulfonamide moiety's introduction is typically achieved by sulfonyl chloride intermediates, which is a well-established and reliable method in organic synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-fluoro-2-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
N-Ethyl-4-fluoro-2-iodobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-Ethyl-4-fluoro-2-iodobenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folic acid synthesis in bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Ethyl-4-fluoro-2-iodobenzene-1-sulfonamide belongs to the sulfonamide class, which includes compounds like tolylfluanid and dichlofluanid , both listed in the provided evidence as pesticidal agents . Below is a comparative analysis:
Structural and Functional Differences:
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide): Features a dichloro-fluoromethyl group and a 4-methylphenyl substituent. The dimethylamino-sulfonyl group enhances water solubility, while the methylphenyl group contributes to hydrophobic interactions. Used as a fungicide in agriculture .
Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide): Lacks the methyl group on the phenyl ring compared to tolylfluanid. Contains a methanesulfenamide group, which may reduce stability under oxidative conditions. Also employed as a fungicide and algicide .
This compound: Distinct iodine substituent at position 2 increases molecular weight and polarizability compared to chlorine or methyl groups in analogs. The absence of a dimethylamino group may reduce solubility but improve metabolic stability. Potential pesticidal or medicinal applications remain speculative without direct evidence.
Key Trends:
- Halogen Effects : Iodine’s larger atomic radius and lower electronegativity compared to fluorine or chlorine may alter binding kinetics in target proteins.
- Substituent Trade-offs : Ethyl groups balance lipophilicity and steric hindrance better than bulkier aryl groups (e.g., 4-methylphenyl in tolylfluanid).
Data Tables
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Research Findings
- Steric Considerations : The iodine atom at position 2 could hinder interactions with enzyme active sites compared to smaller halogens in analogs like dichlofluanid.
- Metabolic Stability: Ethyl substitution on the sulfonamide nitrogen may reduce susceptibility to oxidative metabolism compared to dimethylamino groups in tolylfluanid.
Biological Activity
N-Ethyl-4-fluoro-2-iodobenzene-1-sulfonamide is an organosulfur compound characterized by a sulfonamide functional group, an ethyl substituent, and halogen atoms (fluorine and iodine) on a benzene ring. With a molecular formula of CHFINOS and a molecular weight of approximately 311.14 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps that can include the formation of the sulfonamide group followed by the introduction of the halogen substituents. The presence of the ethyl group at the nitrogen enhances solubility and reactivity, which are crucial for its biological interactions.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit significant interactions with biological macromolecules, particularly enzymes. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthase, which is critical in bacterial folate synthesis pathways. This inhibition can lead to antimicrobial effects, making sulfonamides valuable in treating bacterial infections.
The introduction of fluorine enhances binding affinity to biological targets. The combination of fluorine and iodine in this compound may improve its efficacy as a pharmaceutical agent by stabilizing interactions with target proteins.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of sulfonamides. The following table summarizes key structural analogs and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Ethyl-3-fluoro-2-iodobenzene-1-sulfonamide | CHFINOS | Different positioning of the fluorine atom |
| N-Ethyl-2-fluorobenzenesulfonamide | CHFNOS | Fluorine at position 2; different biological potential |
| N-Ethyl-4-bromo-2-nitrobenzene-1-sulfonamide | CHBrNOS | Contains bromine instead of fluorine |
These variations illustrate how modifications in substituent positions can significantly influence biological activity, reactivity patterns, and therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Inhibition of Mycobacterium tuberculosis : A high-throughput screening identified compounds that inhibit M. tuberculosis with varying minimum inhibitory concentrations (MIC). Although not directly tested on this compound, similar sulfonamides have shown potential against this pathogen .
- Anticancer Properties : Research on quinazolines has demonstrated that modifications in structure can lead to significant anticancer activity through enzyme inhibition pathways. This suggests that sulfonamides like this compound could also be explored for anticancer applications .
- Antiviral Activity : Recent studies have focused on compounds that inhibit viral proteases, indicating that structural modifications can enhance antiviral efficacy. This area presents an opportunity for further investigation into the antiviral potential of sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
